![molecular formula C8H7NO3 B067494 4-Methoxybenzo[d]isoxazol-3(2H)-one CAS No. 178747-81-4](/img/structure/B67494.png)

4-Methoxybenzo[d]isoxazol-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

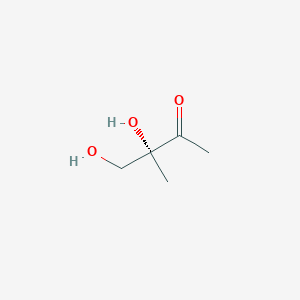

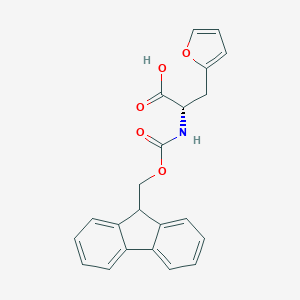

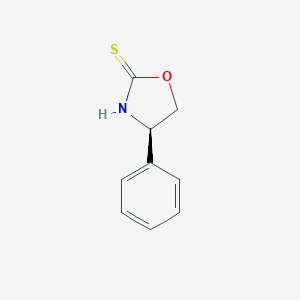

“4-Methoxybenzo[d]isoxazol-3(2H)-one” is a chemical compound with the molecular formula C8H7NO3 . It is a type of isoxazole, a class of compounds that contain a five-membered heterocyclic ring with three carbon atoms, one nitrogen atom, and one oxygen atom .

Synthesis Analysis

The synthesis of isoxazole derivatives, including “4-Methoxybenzo[d]isoxazol-3(2H)-one”, has been a subject of interest in various studies . One study described the synthesis of a series of isoxazole derivatives from 1-(2-hydroxyphenyl)-3-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propane-1,3-diones in the presence of acetic acid and conc. HCl .

Molecular Structure Analysis

The molecular structure of “4-Methoxybenzo[d]isoxazol-3(2H)-one” can be represented by the InChI code "1S/C8H7NO3/c1-11-5-3-2-4-6-7(5)8(9)10-12-6/h2-4H,1H3,(H,9,10)" . This indicates the presence of eight carbon atoms, seven hydrogen atoms, one nitrogen atom, and three oxygen atoms in the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methoxybenzo[d]isoxazol-3(2H)-one” include a molecular weight of 165.15 g/mol . The compound has a topological polar surface area of 47.6 Ų and a complexity of 195 . It also has one hydrogen bond donor count and three hydrogen bond acceptor counts .

Scientific Research Applications

Antimicrobial Activity

Benzoxazole derivatives, including 4-methoxy-1,2-benzoxazol-3-one, have been found to exhibit significant antimicrobial activity. They have been tested against various bacterial and fungal strains, including Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger .

Anticancer Activity

Benzoxazole compounds have also shown promising results in anticancer studies. They have been tested against the human colorectal carcinoma (HCT116) cancer cell line and have shown significant anticancer activity .

Fluorescent Probes

4-methoxy-1,2-benzoxazol-3-one derivatives have excellent photophysical properties like broad spectral windows, high molar absorptivity values and reasonably good fluorescence quantum efficiency. These properties make them useful as fluorescent probes .

Intermediates for Dyes

Due to their excellent photophysical properties, 4-methoxy-1,2-benzoxazol-3-one derivatives are also used as intermediates for dyes .

Antifungal Activity

Some specific benzoxazole derivatives have shown potent antifungal activity against Aspergillus niger and Candida albicans .

Anti-inflammatory Activity

Benzoxazole derivatives have been reported to exhibit anti-inflammatory activity .

Antihistamine Activity

Benzoxazole derivatives have also been reported to exhibit antihistamine activity .

Antiparkinson Activity

Benzoxazole derivatives have been reported to exhibit antiparkinson activity .

Future Directions

Isoxazole derivatives, including “4-Methoxybenzo[d]isoxazol-3(2H)-one”, have potential applications in various fields, particularly in drug discovery due to their diverse biological activities . Future research could focus on exploring the therapeutic potential of these compounds, particularly their immunostimulatory properties .

Mechanism of Action

Target of Action

The primary targets of 4-Methoxy-1,2-benzoxazol-3-one, a benzoxazole derivative, are key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with these biological targets .

Mode of Action

The planar benzene ring of the benzoxazole scaffold can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction with its targets leads to changes in the biological activity of the targets, thereby affecting the disease state.

Biochemical Pathways

The benzoxazinoid biosynthetic pathway is involved in the synthesis of benzoxazole derivatives . This pathway involves nine enzymes that form a linear pathway leading to the storage of DI(M)BOA as glucoside conjugates . The first step of this pathway is catalyzed by an enzyme with indole-3-glycerol phosphate lyase activity .

Result of Action

Benzoxazole derivatives, including 4-Methoxy-1,2-benzoxazol-3-one, exhibit a wide range of biological activities including antimicrobial and anticancer properties. These compounds interact with their targets, leading to changes in cellular functions and potentially resulting in the death of cancer cells or inhibition of microbial growth.

properties

IUPAC Name |

4-methoxy-1,2-benzoxazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-11-5-3-2-4-6-7(5)8(10)9-12-6/h2-4H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGCVGSYMVVZKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-amino-3-[2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)biphenyl-3-yl]propanoic acid](/img/structure/B67422.png)

![(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B67433.png)